molecular formula C16H20N8OS B2627317 4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1021123-41-0

4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2627317
CAS No.: 1021123-41-0
M. Wt: 372.45
InChI Key: YPYFHKTUGMSZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature and Substituent Position Analysis

The systematic naming of this compound follows IUPAC guidelines for polycyclic heteroaromatic systems, emphasizing substituent prioritization and positional numbering. The parent structure is 1,2,3-thiadiazole , a five-membered ring containing one sulfur and two nitrogen atoms. The suffix -carboxamide indicates the presence of a carbonyl group bonded to an amine at position 5 of the thiadiazole ring. The N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl) substituent is appended to the carboxamide nitrogen, forming a branched alkyl chain.

Key steps in nomenclature derivation include:

  • Thiadiazole core identification : The 1,2,3-thiadiazole ring is numbered such that sulfur occupies position 1, followed by nitrogen atoms at positions 2 and 3. The methyl group at position 4 and the carboxamide at position 5 are assigned based on this numbering.
  • Pyrazolo[3,4-d]pyrimidine bicyclic system : The pyrimidine ring (positions 1–4) is fused to the pyrazole ring (positions 5–8) at the 3 and 4 positions of the pyrimidine, as denoted by the fusion descriptor [3,4-d]. The piperidin-1-yl group substitutes position 4 of the pyrimidine.
  • Ethyl linker : The ethyl chain bridges the pyrazolopyrimidine’s nitrogen (position 1) and the carboxamide nitrogen, with positional clarity ensured by the N-(2-...ethyl) notation.

This nomenclature adheres to Hantzsch–Widman rules for heterocyclic prioritization, where sulfur (thia-) outranks nitrogen (aza-) in prefix order.

Comparative Analysis of Heterocyclic Components

Thiadiazole Moiety

The 1,2,3-thiadiazole ring is characterized by aromaticity arising from π-electron delocalization across its sulfur and nitrogen atoms. Its electron-withdrawing nature, quantified by an electron affinity of ~1.09 eV in related derivatives, enhances the electrophilicity of the adjacent carboxamide group. Comparative studies with benzo-bis-thiadiazoles reveal that methyl substitution at position 4 minimally disrupts aromaticity while modulating solubility.

Pyrazolo[3,4-d]Pyrimidine Bicyclic System

The pyrazolo[3,4-d]pyrimidine framework combines a pyrazole and pyrimidine ring, sharing two adjacent atoms at the fusion site. The pyrimidine’s nitrogen atoms at positions 1 and 3 participate in hydrogen bonding, while the pyrazole’s nitrogen at position 7 contributes to π-stacking interactions. The piperidin-1-yl group at position 4 introduces steric bulk and basicity, influencing conformational flexibility.

Piperidine Substituent

The piperidine ring, a six-membered saturated amine, adopts a chair conformation, minimizing steric strain. Its lone pair on the nitrogen engages in resonance with the pyrimidine ring, altering electron density at the fusion site.

Table 1: Comparative Properties of Heterocyclic Components

Heterocycle Aromaticity Key Functional Groups Electronic Effects
1,2,3-Thiadiazole High S, N, CO-NH2 Electron-withdrawing (σ* = 1.09 eV)
Pyrazolo[3,4-d]pyrimidine Moderate N (pyrazole/pyrimidine) π-Deficient, H-bond acceptor
Piperidine Non-aromatic NH Electron-donating (σ = -0.15)

Stereoelectronic Effects in Multicyclic Architecture

The molecule’s stereoelectronic profile is governed by conjugation, hyperconjugation, and non-covalent interactions:

  • Conjugation Pathways : The thiadiazole’s sulfur lone pairs delocalize into the π-system, stabilizing the ring but reducing electron density at the carboxamide. This effect is counterbalanced by the ethyl linker’s σ-electrons, which partially donate electron density to the pyrazolopyrimidine.
  • Hyperconjugation : The piperidine’s nitrogen lone pair conjugates with the pyrimidine’s π-system, evidenced by computational studies showing a 0.2 Å shortening of the C-N bond in analogous compounds.
  • Torsional Strain : The ethyl linker introduces rotational barriers between the thiadiazole and pyrazolopyrimidine, favoring a gauche conformation that optimizes van der Waals contacts.

Resonance Hybridization : The carboxamide group exhibits resonance between the carbonyl (C=O) and amine (N-H), with thiadiazole’s electron withdrawal polarizing the amide bond (Figure 1): $$ \text{Thiadiazole-CO-NH-} \leftrightarrow \text{Thiadiazole-C(=O)-NH-} \leftrightarrow \text{Thiadiazole-C(-O^-)-N^+H-} $$ This polarization enhances hydrogen-bonding capacity, critical for intermolecular interactions.

Properties

IUPAC Name

4-methyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8OS/c1-11-13(26-22-21-11)16(25)17-5-8-24-15-12(9-20-24)14(18-10-19-15)23-6-3-2-4-7-23/h9-10H,2-8H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYFHKTUGMSZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazolo[3,4-d]pyrimidine framework, followed by the introduction of the piperidine and thiadiazole moieties. One common synthetic route includes:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the reaction of a suitable hydrazine derivative with a pyrimidine derivative under acidic or basic conditions.

  • Addition of Piperidine Group: : The core structure is then reacted with piperidine in the presence of a suitable coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired intermediate.

  • Thiadiazole Formation: : The intermediate is further reacted with a thiadiazole derivative, typically under mild conditions, to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to enhance yield and purity while minimizing production costs. This might include the use of automated reactors, continuous flow processes, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is susceptible to nucleophilic substitution at the C-4 position, where the piperidine group is attached. Reactions often involve displacement of halides or other leaving groups under basic conditions.

Reaction TypeConditionsProductYieldSource
Piperidine substitutionK2_2CO3_3, DMF, 80°CPiperidine-attached derivative75–85%
Thiophenol substitutionEtOH, reflux, 12 h4-(Phenylthio)pyrazolo[3,4-d]pyrimidine derivative68%

Key Findings :

  • Piperidine substitution proceeds efficiently in polar aprotic solvents like DMF with potassium carbonate as a base .

  • Thiol-containing nucleophiles require prolonged heating in ethanol to achieve moderate yields .

Hydrolysis of the Carboxamide Group

The thiadiazole-linked carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Hydrolysis TypeConditionsProductYieldSource
AcidicHCl (6M), reflux, 6 h1,2,3-Thiadiazole-5-carboxylic acid92%
BasicNaOH (2M), 70°C, 4 hSodium salt of thiadiazole-5-carboxylic acid88%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Electrophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring participates in electrophilic substitution, particularly at the C-4 methyl group or sulfur atoms.

Reaction TypeReagentConditionsProductYieldSource
BrominationBr2_2, CHCl3_3RT, 2 h4-Bromomethyl-thiadiazole derivative65%
SulfonationSO3_3, H2_2SO4_40°C, 30 minThiadiazole sulfonic acid58%

Notes :

  • Bromination occurs regioselectively at the methyl group due to its electron-donating effect .

  • Sulfonation requires careful temperature control to avoid over-reaction .

Condensation Reactions Involving the Piperidine Moiety

The piperidine nitrogen acts as a nucleophile in condensation reactions with carbonyl compounds.

Reaction PartnerConditionsProductYieldSource
BenzaldehydeAcOH, 100°C, 8 hPiperidine-Schiff base derivative78%
Ethyl chloroformateDCM, Et3_3N, RT, 4 hN-Carbethoxy-piperidine analog81%

Applications :

  • Schiff base formation is critical for generating bioactive analogs targeting enzyme inhibition .

Ring-Opening Reactions of the Thiadiazole

The 1,2,3-thiadiazole ring can undergo ring-opening under reductive or oxidative conditions.

Reaction TypeReagentConditionsProductYieldSource
Reductive openingLiAlH4_4, THFReflux, 3 hThioamide derivative70%
Oxidative openingH2_2O2_2, AcOH50°C, 2 hSulfinic acid derivative63%

Mechanistic Pathway :

  • LiAlH4_4 reduces the thiadiazole ring to a thioamide via intermediate hydride transfer .

  • Oxidative cleavage with H2_2O2_2 generates sulfinic acid derivatives .

Cross-Coupling Reactions

The pyrazolo[3,4-d]pyrimidine core supports palladium-catalyzed cross-coupling reactions.

Coupling TypeCatalystConditionsProductYieldSource
Suzuki-MiyauraPd(PPh3_3)4_4DME/H2_2O, 80°C, 12 hBiaryl-pyrazolo[3,4-d]pyrimidine73%
Buchwald-HartwigPd2_2(dba)3_3Toluene, 110°C, 24 hAminated derivative68%

Optimization Insights :

  • Suzuki-Miyaura coupling achieves higher yields with electron-deficient aryl boronic acids.

  • Buchwald-Hartwig amination requires bulky ligands for effective C–N bond formation.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including the compound , exhibit significant anticancer properties. The compound's structure allows it to interact with key molecular targets involved in cancer cell proliferation and survival pathways.

  • Mechanism of Action :
    • The compound may inhibit specific kinases that are crucial for tumor growth, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K) pathways .
    • Targeting these pathways can lead to reduced cell division and increased apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that similar compounds effectively inhibited the growth of various cancer cell lines, suggesting a promising avenue for further research and development into targeted cancer therapies .

Neurological Applications

The piperidine ring present in the compound is associated with various central nervous system (CNS) activities. Compounds with similar structures have been explored for their potential in treating neurological disorders.

  • Potential Effects :
    • Some derivatives have shown promise as anxiolytics or antidepressants by modulating neurotransmitter systems .
    • The ability to cross the blood-brain barrier makes this compound a candidate for further exploration in CNS-related therapies.

Synthesis and Derivatives

The synthesis of 4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves multi-step reactions that can yield various derivatives with modified pharmacological profiles.

Synthetic Pathways

  • Starting Materials :
    • Common precursors include substituted piperidines and thiadiazole derivatives.
  • Reactions :
    • Typical reactions may include amide bond formation and cyclization processes that enhance biological activity and selectivity towards specific targets.

Pharmacological Profile

The pharmacological profile of this compound suggests a multifaceted approach to drug design. Its unique structure could lead to the development of new drugs with improved efficacy and safety profiles.

Property Details
Anticancer ActivityInhibition of CDKs and PI3K
Neurological EffectsPotential anxiolytic properties
Synthetic VersatilityAbility to modify structure for desired effects

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context:

  • Molecular Targets: : May interact with enzymes, receptors, or nucleic acids, altering their function.

  • Pathways Involved: : Could modulate signaling pathways, such as the inhibition of specific kinases or the activation of transcription factors.

  • Biological Effects: : Potential outcomes include cell growth inhibition, apoptosis induction, or modulation of immune responses.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Core Structure: Replaces the thiadiazole carboxamide with a thieno[3,2-d]pyrimidine ring. Synthesized via Vilsmeier–Haack formylation (82% yield) . Activity: Thieno-pyrimidine derivatives exhibit antitumor activity but lack the thiadiazole’s metabolic stability .

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

  • Example: 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile (from ) Core Structure: Incorporates a fused oxazine ring instead of thiadiazole. Key Differences: The oxazine moiety introduces hydrogen-bonding capacity but may reduce cell permeability. Synthesized via acetic anhydride cyclization .

Substituent Variations

Piperidinyl vs. Piperazinyl Groups

  • Compound 3e (): Features a 4-methylpiperazinyl group attached to a pyrimido[4,5-d]pyrimidinone core. Comparison: Piperazine improves aqueous solubility due to its basic nitrogen, whereas piperidinyl in the target compound enhances lipophilicity, favoring blood-brain barrier penetration .

Ethyl Linker Modifications

  • PROTAC SJF638 (): Utilizes a polyethylene glycol (PEG) linker between pyrazolo[3,4-d]pyrimidine and a BTK-targeting moiety.
    • Comparison : The ethyl linker in the target compound is shorter than PEG chains, limiting proteasome recruitment efficiency but improving synthetic accessibility .

Biological Activity

The compound 4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a novel derivative that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

  • Molecular Formula : C₁₈H₂₃N₅O₁S
  • Molecular Weight : 357.48 g/mol

This compound features a piperidine ring, a pyrazolo[3,4-d]pyrimidine core, and a thiadiazole moiety which are known to contribute to various biological activities.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating potent inhibition of cell proliferation and induction of apoptosis.

  • Case Study : In vitro studies have shown that compounds similar to the target molecule can inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For instance, a related pyrazolo[3,4-d]pyrimidine compound exhibited an IC₅₀ value of 47 nM against breast cancer cell lines .

The mechanism through which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression. It has been noted to target:

  • Phosphoinositide 3-kinase (PI3K) : A crucial pathway in cancer cell survival and proliferation.
  • Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Emerging evidence suggests that the compound may also possess antimicrobial properties. Thiadiazole derivatives have been reported to show activity against various bacterial strains.

In Vitro Studies

Recent studies have employed various assays to evaluate the biological activity of the compound:

Activity Cell Line/Target IC₅₀ Value
AntiproliferativeBreast Cancer (MCF-7)47 nM
PI3K InhibitionVarious<100 nM
AntimicrobialE. coli, S. aureusVariable

Structural Activity Relationship (SAR)

The structural modifications in the piperidine and thiadiazole components significantly affect the biological activity. For instance, substituents at specific positions on the pyrazolo ring have been correlated with enhanced potency against cancer cells .

Q & A

Basic Research Question

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards .
  • Structural Confirmation :
    • ¹H/¹³C NMR to verify proton environments and carbon骨架 (e.g., thiadiazole C=O at ~165 ppm ).
    • High-resolution mass spectrometry (HRMS) for exact mass validation.
    • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
  • Residual Solvents : Gas chromatography (GC) per ICH guidelines, referencing methods in pharmacopeial assays .

How can stability studies be designed to assess degradation pathways?

Advanced Research Question

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂) for 1–4 weeks .
  • Analytical Tracking : Use LC-MS to identify degradation products (e.g., hydrolysis of the thiadiazole ring or piperidinyl dealkylation).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (2–8°C, desiccated) .

What mechanistic insights exist for the thiadiazole moiety’s role in target binding?

Advanced Research Question
The thiadiazole group may act as a bioisostere for carboxylate or aromatic rings. Comparative studies with thiazole or oxadiazole analogs (e.g., peptidomimetic compounds ) suggest that thiadiazole’s sulfur atoms enhance π-stacking or hydrogen bonding. To probe mechanisms:

  • Synthesize analogs replacing thiadiazole with triazole or pyridine.
  • Use surface plasmon resonance (SPR) to measure binding kinetics.
  • Conduct DFT calculations to map electrostatic potential surfaces.

How can researchers mitigate low yields in multi-step syntheses?

Basic Research Question

  • Intermediate Isolation : Purify key intermediates (e.g., pyrazolopyrimidine precursors) via column chromatography or recrystallization .
  • Solvent Optimization : Switch from DMF to acetonitrile or THF for steps sensitive to moisture .
  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling steps .

What computational tools are suitable for predicting physicochemical properties?

Advanced Research Question

  • LogP and Solubility : Use MarvinSketch or ACD/Labs Percepta to estimate partition coefficients and aqueous solubility .
  • pKa Prediction : Employ SPARC or ChemAxon to identify ionizable groups (e.g., the piperidinyl nitrogen).
  • ADMET Profiling : Utilize SwissADME or ADMET Predictor to assess permeability and metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.